1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine
Overview
Description
1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula C11H15N. It is a derivative of indene, featuring a dimethyl substitution at the 1-position and an amine group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine typically involves the following steps:
Starting Material: The synthesis begins with indene, a bicyclic hydrocarbon.
Dimethylation: Indene undergoes a Friedel-Crafts alkylation reaction with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the dimethyl groups at the 1-position.
Amination: The resulting 1,1-dimethylindene is then subjected to a reductive amination reaction with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to introduce the amine group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Secondary or tertiary amines
Scientific Research Applications
1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylindene: Lacks the amine group, making it less reactive in certain chemical reactions.
1-Aminoindan: Similar structure but without the dimethyl substitution, leading to different reactivity and properties.
2,3-Dihydro-1H-indene: Parent compound without any substitutions, serving as a basic framework for various derivatives.
Uniqueness
1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine is unique due to the presence of both dimethyl and amine groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity, making it valuable in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
1,1-dimethyl-2,3-dihydroinden-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)7-6-8-9(11)4-3-5-10(8)12/h3-5H,6-7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSJGYKKLRZRMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C=CC=C2N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519199 | |
Record name | 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88297-77-2 | |
Record name | 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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